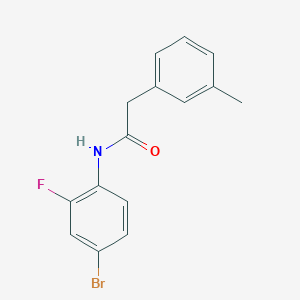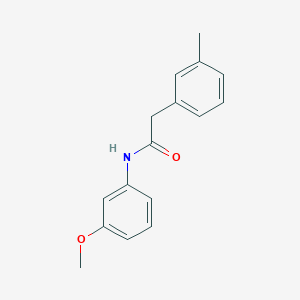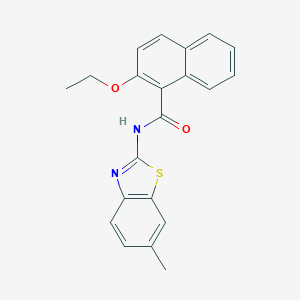
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide, also known as EMBN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is not yet fully understood. However, studies have suggested that 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide may exert its biological effects by inhibiting certain enzymes and signaling pathways involved in bacterial growth, cancer cell proliferation, and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biochemical and physiological effects. For example, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and DNA replication. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Furthermore, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial growth and inhibition. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit low cytotoxicity in normal cells, making it a promising candidate for further investigation as an anticancer agent. However, one limitation of using 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. One area of interest is the development of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide and its potential as a therapeutic agent for various diseases. Furthermore, the potential use of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide in combination with other drugs or therapies should also be investigated.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide involves the reaction of 2-aminobenzothiazole with 2-naphthoyl chloride in the presence of triethylamine and dimethylformamide (DMF) as a solvent. The resulting product is then treated with ethyl iodide to yield 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide. This method has been reported to have a yield of around 70%.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)-1-naphthamide |
|---|---|
Fórmula molecular |
C21H18N2O2S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-17-11-9-14-6-4-5-7-15(14)19(17)20(24)23-21-22-16-10-8-13(2)12-18(16)26-21/h4-12H,3H2,1-2H3,(H,22,23,24) |
Clave InChI |
FBUNUJYOKWGOSI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



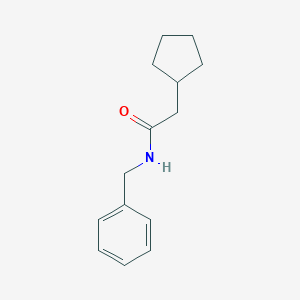
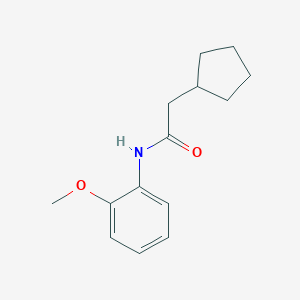
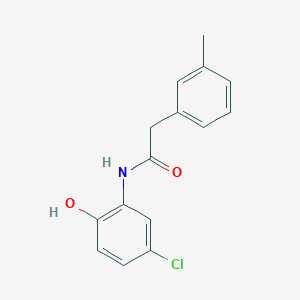
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)
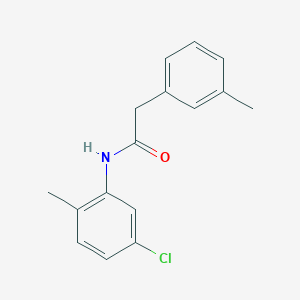
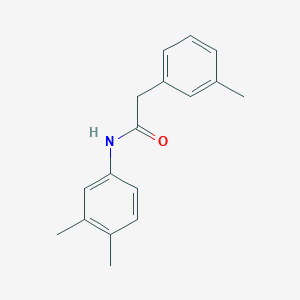
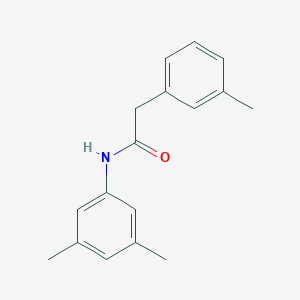
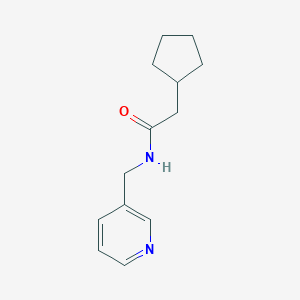
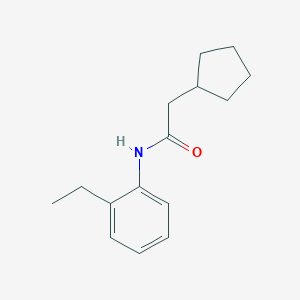
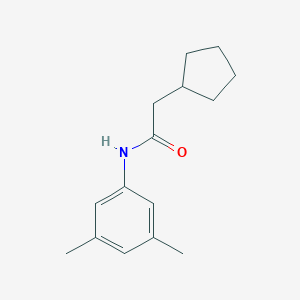
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
